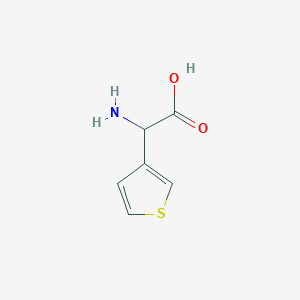

(R)-2-Amino-2-(thiophen-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBBSAQOQTNGF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-86-1 | |

| Record name | (αR)-α-Amino-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-(-)-3-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as (R)-3-Thienylglycine, is a non-proteinogenic amino acid that has garnered interest within the scientific community. Its structural similarity to other biologically active molecules suggests potential applications in drug development and as a biochemical tool. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics. Due to a lack of specific experimentally derived data in the public domain for its acid dissociation constant (pKa) and aqueous solubility, this guide furnishes detailed, generalized experimental protocols for their determination. These methodologies are presented to empower researchers to ascertain these crucial parameters. Furthermore, this document explores potential biological relevance by examining the activity of structurally related compounds.

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is presented in Table 1. These data are primarily derived from computational models and information available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | PubChem[1][2] |

| Molecular Weight | 157.19 g/mol | PubChem[1][2] |

| Melting Point | 218 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 317.5 ± 32.0 °C at 760 mmHg | Sigma-Aldrich |

| XLogP3 (Computed) | -2 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

| Exact Mass | 157.01974964 Da | PubChem[1][2] |

| Topological Polar Surface Area | 91.6 Ų | PubChem[1][2] |

| Heavy Atom Count | 10 | PubChem[1][2] |

| CAS Number | 1194-86-1 | PubChem[1][2] |

Experimental Protocols for Determining Basic Properties

Precise pKa and solubility values are fundamental to understanding the behavior of a compound in biological systems. The following sections detail robust experimental procedures for determining these properties for this compound.

Determination of pKa by Acid-Base Titration

The pKa values of the ionizable groups of an amino acid can be determined by monitoring the pH of a solution as a strong acid or base is added.[3][4][5][6][7]

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the Amino Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).

-

Acidification: Add a standardized HCl solution to the amino acid solution to lower the pH to approximately 1.5-2.0. This ensures that both the carboxylic acid and the amino group are fully protonated.

-

Titration with NaOH:

-

Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the beaker with the acidified amino acid solution on a magnetic stirrer and immerse the pH electrode.

-

Fill a burette with the standardized 0.1 M NaOH solution.

-

Begin the titration by adding small increments (e.g., 0.5 mL) of the NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches approximately 12.0.

-

-

Data Analysis:

-

Plot a titration curve with the pH on the y-axis and the equivalents of NaOH added on the x-axis.

-

The curve will exhibit two inflection points, corresponding to the pKa of the carboxylic acid group (pKa₁) and the amino group (pKa₂).

-

The pKa values are determined at the midpoint of the buffering regions, where the pH changes least upon addition of the base.[6]

-

The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.

-

References

- 1. This compound | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 4. scribd.com [scribd.com]

- 5. global.oup.com [global.oup.com]

- 6. Titration Curves of Aminoacids (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. perlego.com [perlego.com]

An In-depth Technical Guide to (R)-3-Thienylglycine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique thienyl moiety imparts distinct physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure and enantioselective synthesis of (R)-3-Thienylglycine, focusing on detailed experimental protocols and quantitative data to aid researchers in its practical application.

Chemical Structure and Properties

(R)-3-Thienylglycine, systematically named (R)-2-amino-2-(thiophen-3-yl)acetic acid, is a chiral molecule characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a thiophene (B33073) ring at the 3-position.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| CAS Number | 1194-86-1 |

| Appearance | White to off-white crystalline powder |

| Chirality | (R)-enantiomer |

Enantioselective Synthesis of (R)-3-Thienylglycine

The synthesis of enantiomerically pure (R)-3-Thienylglycine is crucial for its application in pharmaceuticals, as different enantiomers can exhibit distinct pharmacological activities. Several strategies have been developed for its asymmetric synthesis, with the Strecker synthesis employing a chiral auxiliary being a prominent and effective method.

Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

This method utilizes a chiral auxiliary, (R)-phenylglycine amide, to induce diastereoselectivity in the Strecker reaction. The subsequent crystallization of the desired diastereomer drives the equilibrium towards its formation, resulting in a high diastereomeric excess. The diastereomerically pure aminonitrile can then be hydrolyzed to yield the target (R)-3-Thienylglycine.

Reaction Scheme:

Step 1: Synthesis of the Diastereomeric α-Aminonitriles

-

To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of water and methanol, add thiophene-3-carbaldehyde (1.0 eq).

-

Add a solution of sodium cyanide (1.1 eq) and acetic acid (1.1 eq) in water to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-70 °C) to facilitate the formation of the α-aminonitriles and induce crystallization of the desired (R,S)-diastereomer.

-

Monitor the reaction progress and diastereomeric ratio by a suitable analytical technique, such as HPLC.

-

Once the desired diastereomeric excess is achieved, filter the precipitated (R,S)-α-aminonitrile and wash it with a cold solvent.

Step 2: Hydrolysis of the α-Aminonitrile

-

Suspend the diastereomerically pure (R,S)-α-aminonitrile in a strong aqueous acid, such as 6 M hydrochloric acid.

-

Heat the mixture at reflux until the hydrolysis of the nitrile and the cleavage of the chiral auxiliary are complete.

-

Cool the reaction mixture and neutralize it with a suitable base to precipitate the crude (R)-3-Thienylglycine.

-

Purify the product by recrystallization from a suitable solvent system to obtain enantiomerically pure (R)-3-Thienylglycine.

| Parameter | Value | Reference |

| Diastereomeric Ratio (dr) | >99:1 ((R,S):(R,R)) | [1][2] |

| Yield of (R,S)-α-aminonitrile | 76-93% | [2] |

| Enantiomeric Excess (ee) | >98% | [2] |

| Overall Yield | 73% (for a similar synthesis of (S)-tert-leucine) | [2] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the asymmetric Strecker synthesis of (R)-3-Thienylglycine.

References

The Rising Potential of Thiophene-Containing Amino Acids in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intersection of thiophene (B33073) chemistry and amino acid biology has given rise to a novel class of compounds with significant therapeutic potential. Thiophene, a sulfur-containing heterocyclic ring, is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate the biological activity of molecules.[1][2] When incorporated into the structure of amino acids, the resulting thiophene-containing amino acids exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this unique class of compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Synthetic Strategies

The synthesis of thiophene-containing amino acids often leverages established methods for thiophene ring formation, followed by or concurrent with the introduction of the amino acid moiety. A key and widely utilized method for the preparation of 2-aminothiophenes is the Gewald synthesis.[3][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base.[3][4] Variations of this method, along with others like the Paal-Knorr and Fiesselmann syntheses, provide versatile routes to a diverse range of substituted thiophenes that can be further elaborated into amino acid derivatives.[4][][6]

Antimicrobial Activity: A New Frontier in Combating Resistance

Thiophene-containing compounds have demonstrated significant potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9] The incorporation of an amino acid scaffold can enhance their specificity and efficacy.

Quantitative Antimicrobial Data

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | Inhibition Zone | More potent than gentamicin | [7] |

| Aminothiophene-2-carboxamide 7b | Pseudomonas aeruginosa | % Inhibition | 86.9% | [9] |

| Aminothiophene-2-carboxamide 7b | Staphylococcus aureus | % Inhibition | 83.3% | [9] |

| Aminothiophene-2-carboxamide 7b | Bacillus subtilis | % Inhibition | 82.6% | [9] |

| Thiophene derivatives 9, 12, 19 | Aspergillus fumigatus | Antifungal Activity | More potent than Amphotericin B | [10] |

| Thiophene derivative 12 | Syncephalastrum racemosum | Antifungal Activity | Higher activity than Amphotericin B | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

A common method to assess the antimicrobial activity of novel compounds is the disc diffusion method.[3][7]

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth. The turbidity is adjusted to match a 0.5 McFarland standard.

-

Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Application of Test Compounds: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the thiophene-containing amino acid derivative dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. Standard antibiotics are used as positive controls for comparison.[7]

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The thiophene scaffold is present in several anticancer drugs, and its derivatives have shown significant antiproliferative activity against various cancer cell lines.[1][11][12] Thiophene-containing amino acids are being investigated as novel agents that can selectively target cancer cells and overcome drug resistance.

Quantitative Anticancer Data

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| Thiophene carboxamide 2b | Hep3B | IC50 | 5.46 | [11] |

| Thiophene carboxamide 2d | Hep3B | IC50 | 8.85 | [11] |

| Thiophene carboxamide 2e | Hep3B | IC50 | 12.58 | [11] |

| Benzyl urea (B33335) tetrahydrobenzo[b]thiophene (BU17) | A549 (Non-small cell lung cancer) | IC50 | Potent with broad-spectrum activity | [13] |

| Thiophene derivative 480 | HeLa | IC50 | 12.61 µg/mL | [14] |

| Thiophene derivative 480 | HepG2 | IC50 | 33.42 µg/mL | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiophene-containing amino acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Workflow for the MTT Cytotoxicity Assay.

Mechanism of Action: Kinase and Microtubule Inhibition

Some thiophene derivatives exert their anticancer effects by inhibiting key cellular processes. For instance, certain compounds have been shown to act as potent and selective inhibitors of kinases like JNK2 and JNK3.[13] Others, such as nocodazole, which contains a thiophene ring, interfere with microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13]

Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Thiophene-based compounds have a well-established history as anti-inflammatory agents, with several commercially available drugs like tiaprofenic acid and tenoxicam (B611289) targeting cyclooxygenase (COX) enzymes.[1][15][16] The incorporation of amino acid functionalities can lead to novel anti-inflammatory agents with improved target specificity and reduced side effects.

Quantitative Anti-Inflammatory Data

| Compound/Derivative | Assay | Activity Metric | Value (µM) | Reference |

| 2-Aminothiophene analog 1 | Anti-inflammatory potential | IC50 | 121.47 | [17][18] |

| 2-Aminothiophene analog 5 | Anti-inflammatory potential | IC50 | 422 | [17][18] |

| Thiophene derivative 15 | Carrageenan-induced paw edema | % Inhibition (50 mg/kg) | 58.46% | [15] |

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory properties of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[15][16][19] By blocking these enzymes, they prevent the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. More recent studies have also highlighted the role of thiophene-derived compounds as activators of the NRF2 pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[20] Activation of NRF2 leads to the downregulation of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[20]

Inhibition of Inflammatory Pathways by Thiophene Derivatives.

Neurological Activity: From Anticonvulsants to Neuroprotection

The thiophene ring is a key component of several drugs with neurological activity, including the anticonvulsant tiagabine (B1662831) and the antipsychotic olanzapine.[1] This highlights the potential of thiophene-containing amino acids in the development of novel therapeutics for neurological disorders. While direct studies on thiophene-containing amino acids in this area are emerging, the broader class of thiophene derivatives has shown promise. For instance, some thiophene derivatives have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase implicated in neurodegenerative diseases.[21] Furthermore, amino acid functionalized thiophene-based fluorescent ligands have been developed for the visualization of protein deposits in tissue sections with Alzheimer's disease pathology, demonstrating the utility of these compounds as diagnostic tools.[22][23][24][25] However, it is also important to note that high doses of thiophene itself have been shown to cause neuronal degeneration in animal models, underscoring the importance of careful structure-activity relationship studies to design safe and effective neurotherapeutics.[26]

Conclusion and Future Directions

Thiophene-containing amino acids represent a promising and versatile class of compounds with a broad range of biological activities. Their modular nature allows for fine-tuning of their pharmacological properties through synthetic modifications of both the thiophene core and the amino acid side chain. The data presented in this guide underscores their potential in the development of new antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on elucidating the detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic profiles, and exploring their potential in other therapeutic areas, such as neurological and metabolic diseases. The continued exploration of this chemical space is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ijpscr.info [ijpscr.info]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Proteophenes – Amino Acid Functionalized Thiophene-based Ligands [diva-portal.org]

- 25. diva-portal.org [diva-portal.org]

- 26. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-2-Amino-2-(thiophen-3-yl)acetic acid: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Non-Proteinogenic Amino Acids in Drug Discovery

Non-proteinogenic amino acids (NPAAs), which are not among the 20 canonical amino acids encoded by the standard genetic code, have emerged as invaluable building blocks in modern drug discovery and development.[1][2] These unique structural motifs offer the ability to enhance the pharmacological properties of peptide-based therapeutics, including improved stability, potency, permeability, and bioavailability.[2][3] NPAAs are found in nature, particularly in bacteria, fungi, and plants, and are key components of many clinically significant non-ribosomal peptides like the antibiotic penicillin and the immunosuppressant cyclosporine.[1] The introduction of NPAAs into drug candidates can fundamentally alter their biological activity and pharmacokinetic profiles.[2]

(R)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as (R)-3-Thienylglycine, is a non-proteinogenic amino acid that has garnered interest due to its structural similarity to the side chains of important semi-synthetic antibiotics. While the specific discovery and detailed historical timeline of this particular enantiomer are not extensively documented in readily available literature, its significance is closely tied to the development of broad-spectrum β-lactam antibiotics.

Historical Context: Connection to β-Lactam Antibiotics

The primary historical and pharmaceutical relevance of this compound lies in its structural relationship to the side chain of the carboxypenicillin antibiotic, ticarcillin (B1683155).[4][5] Ticarcillin is a semi-synthetic antibiotic developed to have a broader spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[4] The synthesis of ticarcillin involves the acylation of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin, with a derivative of 3-thienylmalonic acid.[4][5] this compound is a closely related α-amino acid derivative of this side chain. The exploration of thiophene-containing side chains in the development of penicillins and cephalosporins was a significant area of research aimed at improving the efficacy and pharmacokinetic properties of these life-saving drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the design of synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | [6] |

| Molecular Weight | 157.19 g/mol | [6] |

| CAS Number | 1194-86-1 | [6] |

| IUPAC Name | (2R)-2-amino-2-(thiophen-3-yl)acetic acid | [6] |

| Synonyms | (R)-3-Thienylglycine, H-D-(3-Thienyl)gly-OH | [6] |

| Melting Point | ~218 °C | [7] |

| Boiling Point (predicted) | 317.5 ± 32.0 °C at 760 mmHg | [7] |

| XLogP3 (predicted) | -2 | [6] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic amino acid followed by the resolution of the enantiomers.

Synthesis of Racemic 2-Amino-2-(thiophen-3-yl)acetic acid

A common method for the synthesis of α-amino acids is the Strecker synthesis. A plausible synthetic workflow is outlined below.

Caption: Plausible Strecker Synthesis of Racemic 2-Amino-2-(thiophen-3-yl)acetic acid.

Experimental Protocol: Strecker Synthesis (Representative)

-

Formation of the α-Aminonitrile:

-

To a stirred solution of thiophene-3-carbaldehyde in a suitable solvent (e.g., methanol), an aqueous solution of ammonium (B1175870) chloride is added, followed by an aqueous solution of sodium cyanide.

-

The reaction mixture is stirred at room temperature for several hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-amino-2-(thiophen-3-yl)acetonitrile.

-

-

Hydrolysis to the Racemic Amino Acid:

-

The crude α-aminonitrile is then subjected to hydrolysis. This can be achieved under acidic or basic conditions.

-

For acidic hydrolysis, the nitrile is refluxed in a concentrated aqueous solution of a strong acid, such as hydrochloric acid.

-

The reaction is monitored until the disappearance of the starting material.

-

After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.

-

The solid is collected by filtration, washed with cold water and a water-miscible organic solvent (e.g., ethanol), and dried to afford racemic 2-amino-2-(thiophen-3-yl)acetic acid.

-

Enantioselective Resolution

The separation of the racemic mixture into its constituent enantiomers is crucial for pharmaceutical applications. Enzymatic resolution is a highly effective method for achieving this.

Caption: General Workflow for Enzymatic Resolution of a Racemic Amino Acid.

Experimental Protocol: Enzymatic Resolution with Aminoacylase (General Procedure)

-

N-Acetylation of the Racemic Amino Acid:

-

The racemic 2-amino-2-(thiophen-3-yl)acetic acid is dissolved in an aqueous solution of sodium hydroxide (B78521).

-

The solution is cooled in an ice bath, and acetic anhydride (B1165640) is added portion-wise while maintaining the pH between 8 and 9 by the simultaneous addition of sodium hydroxide solution.

-

After the addition is complete, the mixture is stirred at room temperature for a few hours.

-

The solution is then acidified with hydrochloric acid to precipitate the N-acetylated racemic amino acid, which is collected by filtration, washed with cold water, and dried.

-

-

Enzymatic Hydrolysis:

-

The N-acetyl-DL-2-amino-2-(thiophen-3-yl)acetic acid is dissolved in water, and the pH is adjusted to around 7.5 with lithium hydroxide.

-

A suitable aminoacylase enzyme (e.g., from Aspergillus oryzae) is added to the solution.

-

The mixture is incubated at a controlled temperature (e.g., 37 °C) for a period ranging from several hours to a day. The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer.

-

-

Separation of Enantiomers:

-

After the enzymatic reaction, the mixture will contain the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid.

-

The pH of the solution is adjusted to approximately 5, and the mixture is concentrated under reduced pressure.

-

The difference in solubility between the free amino acid and the N-acetylated form allows for their separation, often by fractional crystallization from a solvent such as an ethanol/water mixture.

-

-

Hydrolysis of the N-Acetyl-(R)-amino Acid:

-

The recovered N-acetyl-(R)-2-amino-2-(thiophen-3-yl)acetic acid is then hydrolyzed by refluxing in an aqueous acid solution (e.g., 2M HCl).

-

After hydrolysis, the solution is neutralized to the isoelectric point to precipitate the pure this compound.

-

The product is collected by filtration, washed, and dried.

-

Biological Activity and Potential Applications

While specific biological activity data for this compound is sparse in publicly accessible literature, its structural characteristics suggest several potential areas of application.

-

Pharmaceutical Scaffolds: As a non-proteinogenic amino acid, it serves as a valuable building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties.[1][]

-

Antibiotic Synthesis: Its relationship to the ticarcillin side chain indicates its potential use in the development of new β-lactam antibiotics or as a scaffold for inhibitors of bacterial cell wall synthesis.[4][9]

-

Neurological Research: Many unnatural amino acids with aromatic side chains have been investigated for their effects on neurotransmitter systems.

It is important to note that the biological activity of a chiral molecule can differ significantly between its enantiomers. Therefore, the specific (R)-configuration is critical for its intended biological interactions.

Signaling Pathways: An Area for Future Investigation

Currently, there is no specific signaling pathway that has been definitively associated with this compound in the available scientific literature. However, based on the known mechanisms of structurally related compounds, some hypotheses for future research can be proposed.

Caption: Hypothesized Signaling Pathway Interactions for this compound.

The primary hypothesized mechanism of action, given its structural similarity to the ticarcillin side chain, would be the inhibition of bacterial penicillin-binding proteins (PBPs).[10] These enzymes are essential for the final steps of peptidoglycan synthesis, and their inhibition leads to a compromised bacterial cell wall and eventual cell lysis.

Conclusion and Future Directions

This compound is a non-proteinogenic amino acid of significant interest due to its historical connection to the development of broad-spectrum β-lactam antibiotics. While detailed information on its discovery is not widely published, its synthesis can be achieved through established methods such as the Strecker synthesis followed by enzymatic resolution. The primary value of this compound lies in its potential as a building block for novel pharmaceuticals, particularly in the areas of antibiotic development and peptide-based therapeutics. Future research should focus on elucidating its specific biological activities and mechanisms of action to fully realize its therapeutic potential.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Ticarcillin - Wikipedia [en.wikipedia.org]

- 6. This compound | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (R)-2-Amino-2-(thiophen-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(thiophen-3-yl)acetic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community for its potential applications in medicinal chemistry and as a building block in the synthesis of novel compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analysis. Additionally, it explores its known biological activities and potential mechanisms of action, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

This compound, also known as (R)-3-Thienylglycine, is a chiral compound with a thiophene (B33073) ring attached to the alpha-carbon of a glycine (B1666218) moiety.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(thiophen-3-yl)acetic acid | [1] |

| CAS Number | 1194-86-1 | [1] |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Melting Point | 218 °C | |

| Boiling Point | 317.5 ± 32.0 °C at 760 mmHg | |

| logP (Computed) | -2.0 | [1] |

| pKa (Computed) | Acidic: ~2.2, Basic: ~9.2 | |

| Appearance | Solid |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through several strategies, primarily involving either asymmetric synthesis or the resolution of a racemic mixture.

General Synthetic Approach: Gewald Reaction

A common method for the synthesis of the racemic 2-amino-2-(thiophen-3-yl)acetic acid backbone involves the Gewald reaction. This multicomponent reaction typically utilizes a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. For the synthesis of the target molecule, a suitable precursor would be 3-formylthiophene.

Caption: General workflow for the Gewald reaction.

Experimental Protocol: Chiral Resolution

A prevalent method for obtaining the desired (R)-enantiomer is through the resolution of the racemic mixture. This can be achieved using chiral resolving agents or by chiral chromatography. A general protocol for diastereomeric salt crystallization is outlined below.

Materials:

-

Racemic 2-amino-2-(thiophen-3-yl)acetic acid

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a chiral amine)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture)

Procedure:

-

Dissolve the racemic amino acid in a minimal amount of the chosen solvent, heating gently if necessary.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomerically enriched amino acid can be recovered from the diastereomeric salt by treatment with a suitable acid or base to neutralize the resolving agent, followed by extraction or precipitation.

-

The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical method, such as chiral HPLC.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Analytical Methods

The purity and enantiomeric excess of this compound are critical parameters. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Typical Method Parameters:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs (typically around 230-254 nm).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

Caption: Workflow of chiral HPLC analysis for enantiomeric purity.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the chemical structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amino group (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the thiophene ring (C-H and C=C stretching).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity.

Biological Activity and Potential Signaling Pathways

This compound is classified as a glycine derivative and has been noted for its use in ergogenic supplements.[2] Such supplements are often purported to enhance physical performance, stamina, or recovery. The proposed mechanism of action for some amino acid derivatives in this context involves the stimulation of anabolic hormone secretion.

While specific signaling pathways for this compound are not extensively detailed in the current literature, its structural similarity to other amino acid-based secretagogues suggests a potential interaction with receptors that regulate hormone release. One such target is the growth hormone secretagogue receptor (GHS-R) .

The GHS-R is a G protein-coupled receptor that is the natural target for ghrelin, a peptide hormone that stimulates the release of growth hormone from the pituitary gland.[3][4] Activation of GHS-R can lead to a cascade of downstream signaling events that influence not only growth hormone secretion but also appetite, metabolism, and other physiological processes.[4][5]

Caption: Hypothesized signaling pathway via the GHS-R.

It is important to note that the direct interaction of this compound with GHS-R and the subsequent activation of this pathway require further experimental validation.

Conclusion

This compound is a compound of interest with established physicochemical properties. While general synthetic and analytical methodologies are available, further research is needed to develop and validate specific, optimized protocols. The exploration of its biological activity, particularly its potential role as a growth hormone secretagogue, presents an exciting avenue for future investigation in the fields of medicinal chemistry and drug development. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

- 1. This compound | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The growth hormone secretagogue receptor (Ghs-R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypothalamic growth hormone secretagogue receptor regulates growth hormone secretion, feeding, and adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of ghrelin and growth hormone secretagogues receptor on rat adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Amino-2-(thiophen-3-yl)acetic acid

(R)-2-Amino-2-(thiophen-3-yl)acetic acid , also known as (R)-3-Thienylglycine, is a non-proteinogenic α-amino acid. Its structural uniqueness, conferred by the thiophene (B33073) ring, makes it a valuable chiral building block in medicinal chemistry and drug development. This guide provides a comprehensive review of its properties, synthesis, and its critical role as a key intermediate in the synthesis of prominent pharmaceuticals.

Core Compound Properties

This compound is a solid, white to off-white compound at room temperature. Its chemical structure and key identifiers are fundamental for its application in synthesis and regulatory documentation.

Physical and Chemical Properties

The physical and chemical characteristics of the compound are summarized below. These values are essential for designing reaction conditions and for quality control.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| CAS Number | 1194-86-1 | [1] |

| IUPAC Name | (2R)-2-amino-2-(thiophen-3-yl)acetic acid | [1] |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | 218 °C | Vendor Data |

| Boiling Point | 317.5 ± 32.0 °C at 760 mmHg | Vendor Data |

Computed Molecular Descriptors

Computational descriptors provide insight into the molecule's behavior in biological systems and its pharmacokinetic properties.

| Descriptor | Value | Source(s) |

| XLogP3 | -2.0 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 157.01974964 Da | [1] |

| Topological Polar Surface Area | 91.6 Ų | [1] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of the compound. While specific experimental spectra are not widely published, typical analytical characterization would include the following.

| Technique | Data |

| ¹H NMR | Specific chemical shift (δ) and coupling constant (J) data are not readily available in the surveyed literature. |

| ¹³C NMR | Specific chemical shift (δ) data is not readily available in the surveyed literature. |

| Mass Spectrometry | [M+H]⁺ (Expected): 158.0270 |

| Infrared (IR) | Data not available in surveyed literature. |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is crucial for its use in chiral drug synthesis. While specific, detailed industrial protocols are proprietary, a common and plausible method for its synthesis is an asymmetric Strecker reaction.[2][3][4][5]

Generalized Asymmetric Strecker Synthesis Protocol

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide.[4] An asymmetric variant can be employed to achieve the desired (R)-enantiomer.

Reaction Principle: The synthesis involves the formation of an α-aminonitrile from thiophene-3-carbaldehyde, which is then hydrolyzed to the corresponding amino acid. Enantioselectivity is induced by a chiral auxiliary or catalyst.

Step 1: Formation of Chiral Iminium Ion

-

Thiophene-3-carbaldehyde is reacted with a chiral amine, such as (R)-phenylglycinol, in a suitable solvent (e.g., methanol) to form a chiral imine.

-

The reaction mixture is stirred at room temperature until imine formation is complete, often monitored by TLC or GC-MS.

-

The solvent is typically removed under reduced pressure.

Step 2: Diastereoselective Cyanide Addition

-

The crude chiral imine is redissolved in an appropriate solvent (e.g., dichloromethane).

-

A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), is added to the solution at a reduced temperature (e.g., -78 °C).

-

The reaction proceeds via nucleophilic addition of the cyanide to the iminium ion, with the chiral auxiliary directing the attack to form the desired diastereomer of the α-aminonitrile.

-

The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.

Step 3: Hydrolysis and Auxiliary Removal

-

The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl). This converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

-

After hydrolysis is complete, the reaction mixture is cooled, and the cleaved auxiliary can be recovered.

-

The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove impurities.

-

The pH of the aqueous layer is adjusted to the isoelectric point of the amino acid (typically pH ~6) to precipitate the product.

-

The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Application in Drug Development: The Synthesis of Ticagrelor

The primary application of this compound is as a crucial chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its most notable use is in the manufacturing of Ticagrelor, a potent antiplatelet drug.

Ticagrelor Synthesis Workflow

While the exact industrial synthesis of Ticagrelor is complex and involves multiple steps, the following diagram illustrates a representative workflow where a derivative of this compound is used to construct a key part of the final molecule. The amino acid itself is often introduced as part of a more complex fragment.

Biological Relevance: The Mechanism of Ticagrelor

To understand the importance of this compound, it is essential to understand the mechanism of the drug it helps create. Ticagrelor is a direct-acting, reversible antagonist of the P2Y₁₂ receptor on platelets.[6][7]

P2Y₁₂ Receptor Signaling Pathway Inhibition

The P2Y₁₂ receptor plays a central role in blood clot formation. When adenosine (B11128) diphosphate (B83284) (ADP) binds to this receptor, it initiates a signaling cascade that leads to platelet activation and aggregation. Ticagrelor prevents this process.

-

ADP Binding: In response to vascular injury, ADP is released and binds to the P2Y₁₂ receptor on the platelet surface.

-

G-Protein Activation: This binding activates an associated inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

VASP De-phosphorylation: Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP). De-phosphorylated VASP is the active form that promotes platelet activation.

-

Glycoprotein (B1211001) IIb/IIIa Activation: This cascade culminates in the conformational activation of the glycoprotein IIb/IIIa receptor on the platelet surface.

-

Platelet Aggregation: The activated GP IIb/IIIa receptor binds to fibrinogen, creating cross-links between platelets and leading to the formation of a thrombus (blood clot).

Ticagrelor's Action: Ticagrelor binds reversibly to the P2Y₁₂ receptor at a site distinct from the ADP binding site (allosteric binding).[6] This binding "locks" the receptor in an inactive state, preventing the entire downstream signaling cascade, thereby inhibiting platelet activation and aggregation.[6] Unlike irreversible inhibitors like clopidogrel, Ticagrelor's effect is reversible, meaning platelet function can be restored more quickly after the drug is discontinued.[7]

References

- 1. This compound | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-2-Amino-2-(thiophen-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of data from publicly accessible databases, predicted values based on analogous structures, and generalized experimental protocols for acquiring such data. This guide is intended to serve as a reference for the characterization and analysis of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. It is important to note that where specific experimental data is unavailable, values are predicted based on known spectroscopic trends for the constituent functional groups (a thiophene (B33073) ring, an amino acid moiety).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~7.5 | Singlet | H2 (Thiophene) |

| ~7.3 | Doublet of Doublets | H5 (Thiophene) |

| ~7.1 | Doublet of Doublets | H4 (Thiophene) |

| ~4.5 | Singlet | α-H (CH-NH₂) |

| Variable (broad) | Singlet | NH₂ |

| Variable (broad) | Singlet | COOH |

Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent, concentration, and pH.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~138 | C3 (Thiophene) |

| ~128 | C5 (Thiophene) |

| ~127 | C2 (Thiophene) |

| ~124 | C4 (Thiophene) |

| ~58 | α-C (CH-NH₂) |

Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and pH.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | O-H stretch (Carboxylic Acid) |

| 3200-3000 | Medium, Broad | N-H stretch (Amine) |

| ~3100 | Weak | C-H stretch (Aromatic - Thiophene) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1500, ~1400 | Medium-Weak | C=C stretch (Thiophene Ring) |

| ~800-700 | Strong | C-H out-of-plane bend (Thiophene) |

| ~1200 | Medium | C-O stretch (Carboxylic Acid) |

Sample State: Solid (KBr pellet or ATR).

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Tentative Assignment |

| 157.02 | [M]⁺ (Molecular Ion) |

| 112.01 | [M - COOH]⁺ |

| 84.00 | [Thiophen-3-yl-CH]⁺ |

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI). The molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol .[1][2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of amino acids like this compound. Instrument parameters should be optimized for the specific sample and desired outcome.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the amino acid for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the solid amino acid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply firm and even pressure to the sample using the ATR accessory's pressure clamp to ensure good contact with the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label significant absorption peaks.

-

Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the amino acid (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and mobile phase.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺.

-

Analyze fragmentation patterns in MS/MS experiments to confirm the structure.

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships relevant to the study of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between functional groups and their expected spectroscopic signals for this compound.

References

Commercial Suppliers and Technical Data for (R)-2-Amino-2-(thiophen-3-yl)acetic acid: A Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity chiral compounds is paramount. (R)-2-Amino-2-(thiophen-3-yl)acetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of its commercial availability, key quality parameters, and relevant experimental methodologies to aid in its procurement and application.

Overview of Commercial Suppliers

A survey of chemical suppliers reveals that this compound is readily available from several vendors specializing in research chemicals and pharmaceutical intermediates. Key suppliers include MedChemExpress, Sigma-Aldrich (distributed by ChemScene), and Fluorochem. These suppliers offer the compound in various quantities, from milligrams to grams, suitable for research and development purposes.

Comparative Quality Parameters

The quality of this compound is primarily assessed by its chemical purity and, most critically, its enantiomeric purity. The data presented below has been compiled from publicly available information from various suppliers. Researchers are advised to always request a lot-specific Certificate of Analysis (CoA) for detailed and up-to-date information.

| Supplier | Stated Purity | Enantiomeric Excess (ee%) | CAS Number | Molecular Weight ( g/mol ) |

| MedChemExpress | ≥98.0% | Not specified | 1194-86-1 | 157.19 |

| Sigma-Aldrich (ChemScene) | ≥95% | Not specified | 1194-86-1 | 157.19 |

| Fluorochem | ≥95% | Not specified | 1194-86-1 | 157.19 |

Note: The absence of specified enantiomeric excess from supplier websites is a significant data gap. It is strongly recommended to contact suppliers directly to obtain this critical information before purchase.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Appearance | Solid |

| Melting Point | 218 °C |

| Boiling Point | 317.5 ± 32.0 °C at 760 mmHg |

| CAS Number | 1194-86-1 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not always readily provided by commercial suppliers. However, a review of the chemical literature provides insights into common methodologies.

Enantioselective Synthesis and Resolution

The enantiomerically pure this compound can be obtained either through asymmetric synthesis or by resolution of a racemic mixture.

One common strategy for obtaining the desired enantiomer is through the resolution of a racemic mixture . This typically involves the following steps:

-

Formation of Diastereomeric Salts: The racemic 2-amino-2-(thiophen-3-yl)acetic acid is reacted with a chiral resolving agent, such as a chiral amine or a chiral acid, to form a mixture of diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Liberation of the Enantiomer: The desired diastereomeric salt is isolated and then treated with an acid or base to liberate the pure (R)-enantiomer of the amino acid.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

The determination of the enantiomeric excess (ee%) is crucial for quality control. Chiral HPLC is the most common and reliable method for this analysis. While a specific, validated protocol for this compound is not publicly available from all suppliers, a general approach can be outlined based on the analysis of similar amino acids.

General Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) is essential. Common choices for amino acid separations include polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T).

-

Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP.

-

For polysaccharide-based columns, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is often used. Acidic or basic additives may be required to improve peak shape and resolution.

-

For macrocyclic glycopeptide-based columns, polar organic or reversed-phase mobile phases are common.

-

-

Detection: UV detection at a wavelength where the thiophene (B33073) ring absorbs (typically around 220-260 nm) is suitable.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Researchers should develop and validate a specific HPLC method for their application or request the analytical method from their chosen supplier.

Visualizing Key Processes

To further aid in the understanding of the procurement and quality control workflow, the following diagrams illustrate the key decision-making and experimental processes.

Caption: A logical workflow for selecting a commercial supplier.

Caption: A typical workflow for the resolution of a racemic amino acid.

Caption: An experimental workflow for chiral HPLC analysis.

An In-depth Technical Guide on (R)-2-Amino-2-(thiophen-3-yl)acetic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-amino-2-(thiophen-3-yl)acetic acid derivatives and their analogs, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their role as potential therapeutic agents.

Introduction

This compound, a derivative of glycine[1], serves as a core scaffold for a variety of biologically active molecules. The thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, is a key structural component in numerous pharmaceuticals due to its wide range of physiological functions.[2] Derivatives of thiophene have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects. The chiral nature of the α-amino acid moiety adds a layer of stereospecificity crucial for targeted drug action. This guide will delve into the synthesis of these compounds, present available quantitative biological data, and explore their potential signaling pathways.

Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is a critical step in their development as drug candidates. Key synthetic strategies involve the creation of the racemic amino acid followed by chiral resolution.

General Synthesis of 2-Aminothiophene Precursors

A common method for the synthesis of the 2-aminothiophene core is the Gewald reaction . This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as cyanoacetic acid esters) and elemental sulfur in the presence of a base.

A general workflow for the Gewald synthesis is presented below:

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Synthesis of Amide Derivatives

Amide derivatives are frequently synthesized to explore structure-activity relationships. A typical procedure involves the N-acylation of a 2-aminothiophene derivative with an activated carboxylic acid, such as an acyl chloride.[3]

Experimental Protocol: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [3]

-

Activation of Carboxylic Acid: 2-(Thiophen-2-yl)acetic acid is reacted with thionyl chloride to form the corresponding 2-(thiophen-2-yl)acetyl chloride.

-

N-acylation: The resulting acyl chloride is then reacted with 2-aminothiophene-3-carbonitrile (B183302) in a suitable solvent.

-

Work-up: The reaction mixture is poured over crushed ice. The resulting solid product is filtered, washed with a potassium bicarbonate solution, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like acetonitrile.

Chiral Resolution

The separation of racemic mixtures of amino acids to isolate the desired (R)-enantiomer is crucial. Enzymatic resolution is a highly effective and widely used method.

Experimental Protocol: General Enzymatic Resolution of Racemic N-acyl Amino Acids [4]

-

Enzyme Selection: An appropriate acylase, such as one derived from Aspergillus oryzae, is chosen for its ability to selectively hydrolyze the L-isomer of an N-acyl amino acid.[4]

-

Reaction Setup: A solution of the racemic N-acyl-2-amino-2-(thiophen-3-yl)acetic acid is prepared in water, and the pH is adjusted to the optimal range for the enzyme (typically pH 5.0-9.0).

-

Enzymatic Hydrolysis: The acylase is added to the solution, and the mixture is incubated at a controlled temperature (e.g., 37°C) with stirring. The enzyme selectively hydrolyzes the N-acyl-L-amino acid to the free L-amino acid.

-

Separation: The reaction mixture, now containing the free L-amino acid and the unreacted N-acyl-D-amino acid ((R)-enantiomer), is separated. This can be achieved by differences in solubility or by chromatographic methods.

-

Hydrolysis of the (R)-enantiomer: The isolated N-acyl-(R)-amino acid is then hydrolyzed (e.g., by acid catalysis) to yield the desired this compound.

Caption: General workflow for the enzymatic resolution of racemic N-acyl-amino acids.

Biological Activities and Quantitative Data

While specific quantitative data for this compound derivatives are not extensively available in the public domain, studies on structurally related thiophene derivatives provide valuable insights into their potential biological activities.

Antiplatelet Activity

A significant area of investigation for thiophene-containing compounds is their activity as antiplatelet agents. Thienopyridines, such as clopidogrel (B1663587) and prasugrel, are well-known irreversible inhibitors of the P2Y12 receptor, a key G-protein coupled receptor (GPCR) involved in ADP-induced platelet aggregation.

Table 1: Antiplatelet Activity of Selected Thiophene Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Thienopyridines | P2Y12 Receptor | Irreversible Antagonist | --INVALID-LINK-- |

| Thioaryloxyacids | Platelet Aggregation | Inhibition | --INVALID-LINK-- |

Antimicrobial Activity

Certain amide derivatives of thiophene acetic acids have been evaluated for their antimicrobial properties.

Table 2: Antimicrobial Activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [3]

| Microorganism | Activity |

|---|---|

| Candida glabrata ATCC 90030 | Significant |

| Candida krusei ATCC 34135 | Significant |

Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing [3]

-

Preparation of Inoculum: Standardized suspensions of the test microorganisms are prepared.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium in microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanism of Action

The primary hypothesized mechanism of action for many thiophene-based antiplatelet agents is the antagonism of the P2Y12 receptor. The P2Y12 receptor is a GPCR that, upon binding to its endogenous ligand ADP, initiates a signaling cascade leading to platelet activation and aggregation.

The signaling pathway initiated by P2Y12 receptor activation is complex and involves multiple downstream effectors. A simplified representation of this pathway is shown below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(thiophen-3-yl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its unique thiophene (B33073) moiety and specific stereochemistry make it a valuable component in the development of novel therapeutics, including anticoagulants and other bioactive molecules. The precise control of the stereocenter is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. This document provides detailed protocols for the asymmetric synthesis of this compound, primarily focusing on a robust and well-documented method: the asymmetric Strecker synthesis.

Significance and Applications

Non-proteinogenic amino acids like this compound are of significant interest in medicinal chemistry for several reasons:

-

Novel Scaffolds: They introduce structural diversity into peptide-based drugs, often leading to improved metabolic stability, enhanced potency, and altered receptor binding profiles.

-

Chiral Building Blocks: The defined stereochemistry is essential for interacting with chiral biological targets such as enzymes and receptors.

-

Therapeutic Potential: This specific amino acid is a key intermediate in the synthesis of advanced anticoagulant agents and other pharmacologically active compounds.

Recommended Synthetic Approach: Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis is a reliable and widely employed method for the preparation of enantiomerically enriched α-amino acids.[1][2][3][4] This approach involves the reaction of an aldehyde with a chiral amine auxiliary and a cyanide source to form a diastereomeric mixture of α-aminonitriles. Subsequent separation of the desired diastereomer and hydrolysis yields the target enantiopure α-amino acid. A particularly effective variation of this method utilizes a crystallization-induced asymmetric transformation, which allows for the conversion of the unwanted diastereomer into the desired one in situ, leading to high yields and excellent stereoselectivity.[1][2]

Overall Synthetic Scheme

Caption: Overall workflow for the asymmetric Strecker synthesis.

Experimental Protocols

Part 1: Asymmetric Strecker Synthesis of (R,R)-2-((R)-2-amino-2-phenylacetamido)-2-(thiophen-3-yl)acetonitrile

This protocol is adapted from established procedures for the asymmetric Strecker synthesis of α-arylglycines using (R)-phenylglycine amide as a chiral auxiliary.[1][2]

Materials:

-

Thiophene-3-carboxaldehyde

-

(R)-Phenylglycine amide hydrochloride

-

Sodium cyanide (NaCN)

-

Acetic acid (AcOH)

-

Methanol (B129727) (MeOH)

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-phenylglycine amide hydrochloride (1.0 eq) and thiophene-3-carboxaldehyde (1.0 eq) in a mixture of methanol and water (e.g., 6:1 v/v).

-

Stir the mixture at room temperature until the solids are completely dissolved.

-

Prepare a solution of sodium cyanide (1.1 eq) in water and slowly add it to the reaction mixture.

-

Add acetic acid (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The desired diastereomer is expected to precipitate from the solution.

-

Monitor the reaction progress and diastereomeric ratio by ¹H NMR spectroscopy of an aliquot.

-

Once the reaction has reached equilibrium and a significant amount of precipitate has formed, filter the solid product.

-

Wash the collected solid with a cold methanol/water mixture and then with diethyl ether.

-

Dry the product under vacuum to yield the diastereomerically pure (R,R)-2-((R)-2-amino-2-phenylacetamido)-2-(thiophen-3-yl)acetonitrile.

Part 2: Hydrolysis of the α-Aminonitrile to this compound

This protocol is based on standard procedures for the hydrolysis of α-aminonitriles to α-amino acids.[3][4]

Materials:

-

(R,R)-2-((R)-2-amino-2-phenylacetamido)-2-(thiophen-3-yl)acetonitrile

-

6 M Hydrochloric acid (HCl)

-

Dowex 50WX8 ion-exchange resin (or equivalent)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

-

Ethanol

Procedure:

-

Suspend the diastereomerically pure α-aminonitrile (1.0 eq) in 6 M HCl in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

-